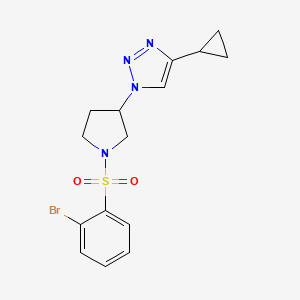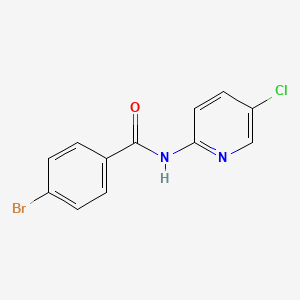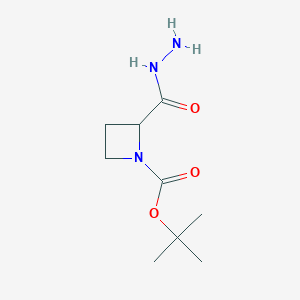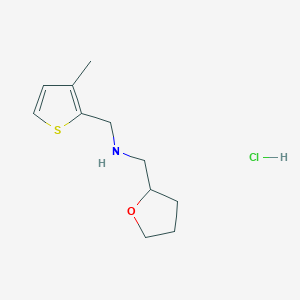![molecular formula C10H13LiN2O2S B2902624 Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2060024-27-1](/img/structure/B2902624.png)
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate” is a chemical compound with the CAS Number: 2060024-27-1 . It has a molecular weight of 232.23 . The IUPAC name for this compound is lithium 2-(2-((1-cyclopropylethyl)amino)thiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.作用機序
The exact mechanism of action of lithium in the treatment of mental health disorders is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Lithium also appears to have neuroprotective effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Lithium has been found to have a wide range of biochemical and physiological effects in the body. It can affect the activity of various enzymes and proteins, alter the expression of certain genes, and regulate the levels of certain ions and neurotransmitters. Lithium has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Lithium has several advantages as a research tool, including its ability to modulate neurotransmitter levels, its neuroprotective effects, and its potential therapeutic applications in mental health disorders. However, there are also limitations to its use in laboratory experiments, including its potential toxicity at high doses, its narrow therapeutic window, and the need for careful monitoring of blood levels.
将来の方向性
There are several potential future directions for research on lithium, including the development of new lithium-based drugs with improved safety and efficacy profiles, the exploration of its potential applications in other neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, there is a growing interest in the use of lithium in regenerative medicine and tissue engineering, where it has been shown to have potential applications in bone and cartilage regeneration.
合成法
Lithium is primarily obtained through the process of mining and extraction from ores such as spodumene, lepidolite, and petalite. The element can also be produced through the process of electrolysis of lithium chloride and potassium chloride.
科学的研究の応用
Lithium has been extensively studied for its potential therapeutic applications in various mental health disorders, including bipolar disorder, depression, and schizophrenia. Research has shown that lithium can help stabilize mood, reduce suicidal tendencies, and improve cognitive function in patients with these conditions.
特性
IUPAC Name |
lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVZVBPDCREHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

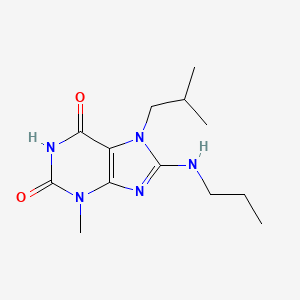
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
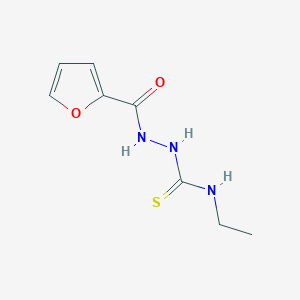
![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2902550.png)
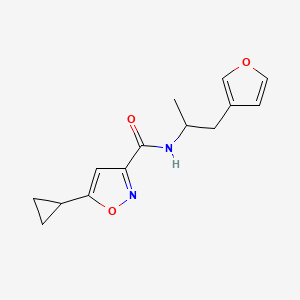
![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
